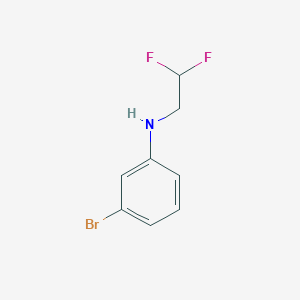
3-bromo-N-(2,2-difluoroethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-bromo-N-(2,2-difluoroethyl)aniline" is a brominated and difluoroethylated derivative of aniline, which is an aromatic amine. This compound is of interest due to its potential as an intermediate in the synthesis of various functional molecules, particularly in the pharmaceutical and agrochemical industries.
Synthesis Analysis
The synthesis of bromo-difluoroethylated arenes, such as "this compound," can be achieved using commercially available anilines and bromodifluoroalkanes as starting materials. A method utilizing Ru(bpy)3Cl2 as a photocatalyst under blue LED irradiation has been developed to efficiently introduce amino and fluoroalkyl moieties into the arene ring . Additionally, copper/B2pin2-catalyzed C-H difluoroacetylation-cycloamidation of anilines has been reported, which provides a regioselective synthesis of difluoroacetylated products . These methods demonstrate the versatility and efficiency of synthesizing brominated and difluoroethylated aniline derivatives.
Molecular Structure Analysis
The molecular structure of brominated aniline derivatives can be characterized by X-ray diffraction. For instance, the crystal structure of a related compound, 4-bromo-N-[4-(dimethylamino)benzylidene]aniline, was determined to crystallize in the monoclinic crystal system with two independent molecules in the asymmetric unit, showing different dihedral angles between the aromatic rings . This suggests that the molecular structure of "this compound" could also be elucidated using similar crystallographic techniques.
Chemical Reactions Analysis
Brominated aniline derivatives can undergo various chemical reactions, expanding their utility in organic synthesis. For example, a facile cascade reaction involving aza-Michael addition, ring opening, and cyclization has been reported for the synthesis of trans-aminated aurones from 3-bromoflavones with aniline derivatives . Moreover, the activation of ethyl bromofluoroacetate with visible light and Eosin Y catalysis has been used to couple with anilines, forming bisanilinoyl acetate derivatives . These reactions highlight the reactivity of brominated aniline compounds and their potential for creating complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and difluoroethylated aniline derivatives can be influenced by the presence of substituents on the benzene ring. Spectroscopic techniques such as FTIR, FT-Raman, and NMR can be employed to investigate these properties. For instance, studies on 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline have provided insights into their vibrational, structural, thermodynamic, and electronic properties, which are affected by the position and electron donor-acceptor capabilities of the substituents . These analytical methods could be applied to "this compound" to gain a comprehensive understanding of its properties.
Applications De Recherche Scientifique
Synthesis Methodologies and Applications :
- A transition metal-free method for synthesizing meta-bromo and meta-trifluoromethylanilines, starting from compounds such as 3-tribromomethylcyclopentanone, has been developed. This method is particularly notable for its application in creating anilines with challenging substitution patterns (Staudt, Cetin, & Bunch, 2022).
- A study focusing on the vibrational analysis of similar bromo- and trifluoromethylanilines provides insights into the structural and electronic effects of these substitutions, which are crucial for developing new materials with specific properties (Revathi et al., 2017).
Chemical Transformations and Functionalization :
- Research on the visible-light-induced fluoroalkylation of anilines with BrCF2CF2Br demonstrates the potential for creating tetrafluoroethyl arenes, which are valuable in synthesizing functional molecules (Kong et al., 2017).
- Another study presents a method for the synthesis of 3,3-difluoro-2-oxindole through a visible-light-induced process using bromodifluoroacetate and anilines. This highlights the use of anilines in the synthesis of compounds important in drug discovery (Yu et al., 2017).
Material Science and Engineering Applications :
- The study of epoxy systems with substituted anilines, such as bromo, chloro, and trifluoromethyl, explores the impact of these substitutions on properties like water absorption. This research is significant in material science for developing more efficient and durable materials (Johncock & Tudgey, 1983).
Biological Activity Studies :
- An investigation into the biological activities of 1,3,4-oxadiazole analogs, derived from bromoaniline compounds, provides insight into their potential antibacterial, antifungal, and anti-inflammatory applications (Bhat, Sufeera, & Chaitanya, 2011).
Crystallography and Molecular Structure Analysis :
- The crystal structures of p-bromo-N-(p-cyanobenzylidene)aniline and related compounds have been studied, revealing insights into molecular interactions and structural characteristics important in crystallography and material design (Ojala et al., 2001).
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-N-(2,2-difluoroethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2N/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4,8,12H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUZYYUZLUQEED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

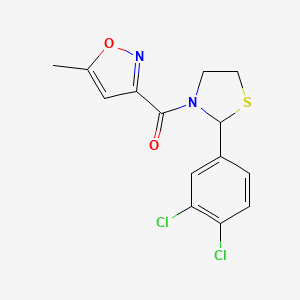


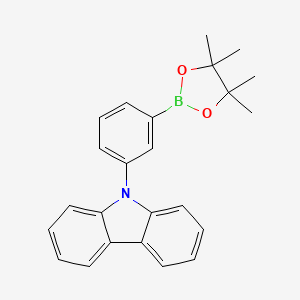
![N-(4-methoxyphenyl)-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2515333.png)
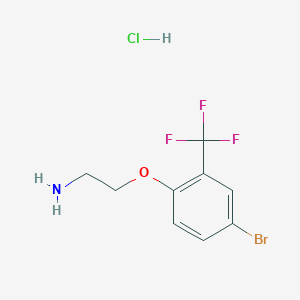
![8-bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2515336.png)
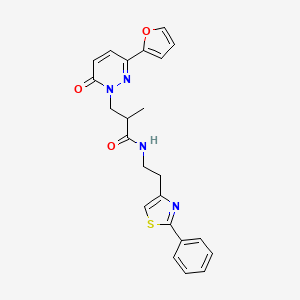
![2-(4-chlorophenoxy)-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2515339.png)
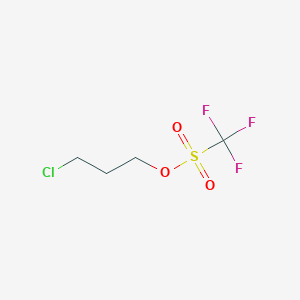
![3-(4-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2515343.png)

![2,6-Bis[cyano(phenyl)methyl]benzenecarbonitrile](/img/structure/B2515345.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2515347.png)